1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound notable for its unique molecular structure and potential applications in scientific research. The compound features a pyrazine ring with a dimethylamino substituent, a pyrrolidine ring, and a thiophene moiety, which contribute to its biological activity and chemical reactivity.
This compound is referenced in various chemical databases, including PubChem and BenchChem, where it is cataloged under the CAS number 2034499-74-4. It is synthesized for use in medicinal chemistry and pharmacological research.
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone belongs to the class of organic compounds known as pyrazines and thiophenes. Its structure indicates it may act as a potential therapeutic agent due to the presence of functional groups that can interact with biological targets.
The synthesis of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves several key steps:
The molecular formula for 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is C15H18N4O2S. Its structure includes:
The molecular weight of this compound is approximately 318.4 g/mol. The structural representation can be derived from its SMILES notation: CN(C)c1cncc(OC2CCN(C(=O)c3cccs3)C2)n1.
The reactivity of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can be attributed to its functional groups:
These reactions are essential for modifying the compound for various applications in drug design.
The mechanism of action of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific biological targets such as enzymes or receptors:
The physical properties of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone include:
Chemical properties include:
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone has several promising applications:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1